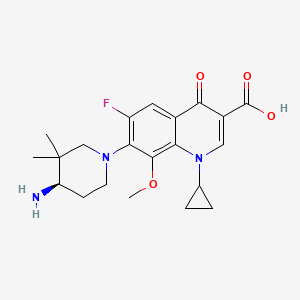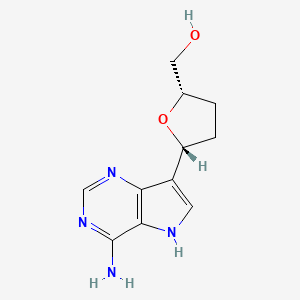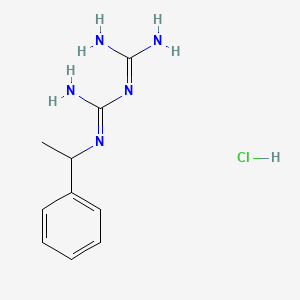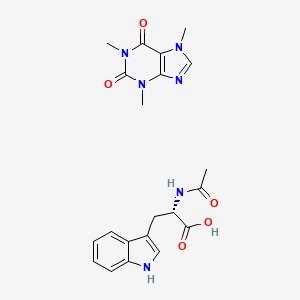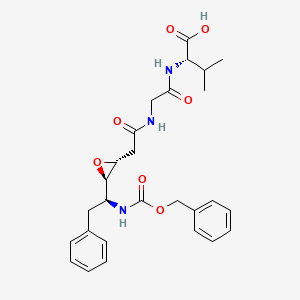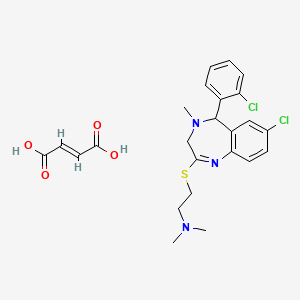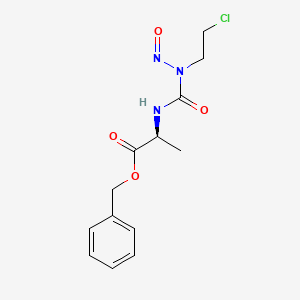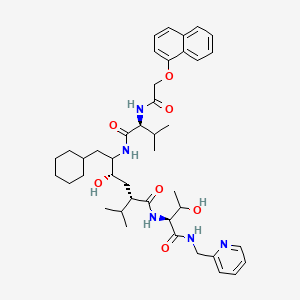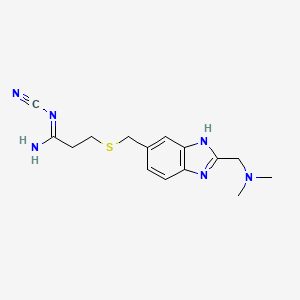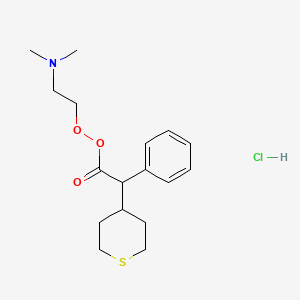
2H-Thiopyran-4-acetic acid, tetrahydro-4-hydroxy-alpha-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a hydroxy-thia-cyclohexyl moiety, and a phenylacetate backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate hydrochloride typically involves multiple steps:
-
Formation of the Phenylacetate Backbone: : The phenylacetate backbone can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Introduction of the Hydroxy-Thia-Cyclohexyl Moiety: : The hydroxy-thia-cyclohexyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable thia-cyclohexyl derivative with a hydroxy group, followed by cyclization to form the desired moiety.
-
Attachment of the Dimethylaminoethyl Group: : The dimethylaminoethyl group can be attached through a nucleophilic substitution reaction, where a dimethylaminoethyl halide reacts with the phenylacetate backbone.
-
Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate hydrochloride may involve optimized reaction conditions, such as:
Use of Continuous Flow Reactors: To enhance reaction efficiency and yield.
Catalyst Optimization: To improve reaction rates and selectivity.
Purification Techniques: Such as recrystallization and chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to alcohols.
Substitution: Nucleophilic substitution reactions can take place at the dimethylaminoethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the nucleophile used.
科学的研究の応用
2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Pharmacology: The compound can be studied for its potential therapeutic effects and mechanisms of action.
Biochemistry: It can be used as a tool to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound may have applications in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate hydrochloride involves its interaction with specific molecular targets, such as:
Receptors: The compound may bind to receptors in the central nervous system, modulating their activity.
Enzymes: It may inhibit or activate specific enzymes, affecting metabolic pathways.
Ion Channels: The compound may interact with ion channels, altering cellular ion flux and signaling.
類似化合物との比較
Similar Compounds
- 2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate
- 2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylpropionate
- 2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylbutyrate
Uniqueness
2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
特性
CAS番号 |
102367-44-2 |
|---|---|
分子式 |
C17H26ClNO3S |
分子量 |
359.9 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl 2-phenyl-2-(thian-4-yl)ethaneperoxoate;hydrochloride |
InChI |
InChI=1S/C17H25NO3S.ClH/c1-18(2)10-11-20-21-17(19)16(14-6-4-3-5-7-14)15-8-12-22-13-9-15;/h3-7,15-16H,8-13H2,1-2H3;1H |
InChIキー |
HLFKKQBSKPGODP-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOOC(=O)C(C1CCSCC1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


